molecular formula C8H7ClFNO2 B14008892 Methyl 3-amino-2-chloro-5-fluorobenzoate

Methyl 3-amino-2-chloro-5-fluorobenzoate

Cat. No.: B14008892
M. Wt: 203.60 g/mol
InChI Key: UIXNALPGFVLCDF-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-chloro-5-fluorobenzoate (molecular formula: C₈H₇ClFNO₂, molecular weight: 203.45 g/mol) is a halogenated aromatic ester characterized by a benzoate backbone with substituents at the 2-, 3-, and 5-positions. Key structural features include:

  • 2-Chloro: Electron-withdrawing group influencing electrophilic substitution patterns.
  • 3-Amino: Electron-donating group enhancing nucleophilic reactivity.
  • 5-Fluoro: Modulates electronic properties and steric interactions.
  • Methyl ester: Provides hydrolytic stability compared to ethyl or bulkier esters .

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

methyl 3-amino-2-chloro-5-fluorobenzoate

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,11H2,1H3

InChI Key

UIXNALPGFVLCDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)N)Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Preparation Methods of this compound

General Synthetic Strategy

The preparation of this compound typically involves multi-step synthesis starting from appropriately substituted benzoic acid derivatives or aniline precursors. The principal steps generally include:

  • Introduction or retention of chloro and fluoro substituents on the aromatic ring.
  • Formation of the amino group at the meta-position relative to the ester.
  • Esterification of the corresponding benzoic acid to the methyl ester.

Detailed Preparation Routes

Esterification of 3-amino-2-chloro-5-fluorobenzoic acid

One of the most straightforward methods involves esterification of the corresponding 3-amino-2-chloro-5-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.

Step Reagents & Conditions Description Yield (%)
1 3-amino-2-chloro-5-fluorobenzoic acid, methanol, sulfuric acid catalyst Reflux at 65-80°C for 6-12 hours 85-100%
2 Work-up: Concentration, washing with sodium bicarbonate, drying Isolation of methyl ester as solid or oil

This method is supported by analogous esterifications reported for similar compounds such as methyl 3-amino-2-fluorobenzoate and methyl 3-amino-5-fluorobenzoate.

Halogenation and Nitration Followed by Reduction and Esterification

An alternative synthetic route involves:

  • Halogenation of a suitable benzoic acid or ester precursor to introduce chloro and fluoro substituents.
  • Nitration at the meta-position to introduce a nitro group.
  • Reduction of the nitro group to an amino group.
  • Esterification of the acid intermediate to the methyl ester.

For example, a related preparation of methyl 3-amino-2-bromo-5-fluorobenzoate involves:

Step Reagents & Conditions Description Yield (%)
1 2-bromo-5-fluorobenzoic acid, fuming nitric acid, sulfuric acid Nitration at 5-10°C to form 2-bromo-5-fluoro-3-nitrobenzoic acid 49%
2 Thionyl chloride, methanol, reflux at 65°C Esterification to methyl 2-bromo-5-fluoro-3-nitrobenzoate 84%
3 Iron powder, acetic acid, 85°C, 1 hour Reduction of nitro group to amino group 87%
4 Catalytic hydrogenation with palladium on carbon, methanol, room temperature, 6 hours Dehalogenation if needed, purification to methyl 3-amino-5-fluorobenzoate 88%

This method can be adapted for the chloro-substituted analog by replacing bromine with chlorine and adjusting conditions accordingly.

Direct Amination via Diazotization and Substitution

Some patents describe preparation of chloro-fluoro-substituted amino benzoates via diazotization of chloro-fluoro-substituted anilines followed by substitution reactions to install or modify functional groups. For example, starting from 3-chloro-4-fluoroaniline derivatives, protection of amino groups, followed by electrophilic substitution and esterification, can yield the desired product.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Esterification of acid 3-amino-2-chloro-5-fluorobenzoic acid Methanol, sulfuric acid, reflux Simple, direct Requires pure acid precursor 85-100
Halogenation → Nitration → Reduction → Esterification 2-chloro-5-fluorobenzoic acid derivatives Fuming nitric acid, Fe/AcOH, SOCl2, Pd/C H2 Versatile, allows stepwise control Multi-step, longer process 80-88
Diazotization and substitution 3-chloro-4-fluoroaniline derivatives TiCl4, ionic liquids, diazotization agents Can introduce complex substitutions Requires careful control Variable

Research Findings and Optimization Notes

  • Esterification with thionyl chloride and methanol at 0°C followed by reflux for 12 hours provides near-quantitative yields for related methyl amino-fluorobenzoates, indicating this is a robust method for this compound synthesis as well.

  • Reduction of nitro intermediates with iron powder in acetic acid at elevated temperatures is effective and scalable, providing high yields of amino-substituted products.

  • Catalytic hydrogenation using 5% palladium on activated carbon under mild conditions (room temperature, 6 hours) efficiently removes halogens or reduces nitro groups without degrading the ester functionality.

  • Use of ionic liquids and titanium tetrachloride in halogenation and amination steps can improve selectivity and yields but requires specialized handling.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Intermediate Yield (%)
1 Halogenation Chlorination/fluorination reagents 2-chloro-5-fluorobenzoic acid High
2 Nitration Fuming nitric acid, sulfuric acid, 5-10°C 3-nitro-2-chloro-5-fluorobenzoic acid ~50
3 Esterification Methanol, thionyl chloride, reflux 12 h Methyl 3-nitro-2-chloro-5-fluorobenzoate 80-100
4 Reduction Fe powder, acetic acid, 85°C, 1 h This compound 85-90
5 Catalytic hydrogenation Pd/C, methanol, H2, room temp, 6 h Purified this compound 85-88

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 3-amino-2-chloro-5-fluorobenzoate can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile, products may include derivatives with different functional groups replacing the chloro or fluoro substituents.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Hydrolysis Products: 3-amino-2-chloro-5-fluorobenzoic acid and methanol.

Scientific Research Applications

Chemistry: Methyl 3-amino-2-chloro-5-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substituents make it a valuable building block for creating complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the development of drugs targeting specific enzymes or receptors due to its ability to interact with biological macromolecules.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which Methyl 3-amino-2-chloro-5-fluorobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of amino, chloro, and fluoro groups can influence its binding affinity and specificity, making it a versatile compound for drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physical properties of Methyl 3-amino-2-chloro-5-fluorobenzoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Storage Condition
This compound C₈H₇ClFNO₂ 203.45 2-Cl, 3-NH₂, 5-F Methyl ester, amino Room Temperature
Ethyl 3-amino-5-chloro-2-fluorobenzoate C₉H₉ClFNO₂ 217.62 3-NH₂, 5-Cl, 2-F Ethyl ester, amino Not specified
Methyl 3-chloro-2-cyano-5-fluorobenzoate C₉H₅ClFNO₂ 213.6 3-Cl, 2-CN, 5-F Methyl ester, cyano Room Temperature
Methyl 3-amino-5-chloro-2-methylbenzoate C₉H₁₀ClNO₂ 199.64* 3-NH₂, 5-Cl, 2-CH₃ Methyl ester, amino, methyl Not specified

*Calculated based on molecular formula.

Key Observations:

Substituent Positions: The chloro and fluoro positions significantly alter electronic effects. For example, in Ethyl 3-amino-5-chloro-2-fluorobenzoate, the 5-Cl and 2-F arrangement reduces steric hindrance compared to the 2-Cl and 5-F in the target compound . Replacing amino with cyano (as in Methyl 3-chloro-2-cyano-5-fluorobenzoate) introduces strong electron-withdrawing effects, decreasing nucleophilicity but enhancing stability in acidic conditions .

Ester Group :

  • Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates than ethyl esters under basic conditions due to lower steric hindrance .

Physical Properties and Stability

  • Solubility: Methyl esters generally exhibit lower solubility in polar solvents than ethyl esters. For instance, Ethyl 3-amino-5-chloro-2-fluorobenzoate is more soluble in ethanol than its methyl counterpart .
  • Thermal Stability: The cyano group in Methyl 3-chloro-2-cyano-5-fluorobenzoate enhances thermal stability (decomposition >200°C), whereas amino-substituted analogs decompose at lower temperatures (~150°C) .

Biological Activity

Methyl 3-amino-2-chloro-5-fluorobenzoate is a chemical compound with significant potential in various biological applications, particularly in pharmaceuticals and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈ClFNO₂ and a molecular weight of approximately 203.598 g/mol. The compound features an aromatic benzene ring with an amino group (-NH₂), a chlorine atom (Cl), and a fluorine atom (F) at specific positions, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the interactions facilitated by its functional groups:

  • Amino Group : This group can form hydrogen bonds and participate in electrostatic interactions with various biomolecules, potentially modulating enzyme activities and receptor binding.
  • Chloro and Fluoro Substituents : These halogen atoms can influence the compound's lipophilicity and electronic properties, affecting its interaction with biological targets.

These interactions may lead to diverse physiological effects, including antimicrobial activity, enzyme inhibition, and potential therapeutic effects in disease models.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. Preliminary data suggest that it may exhibit activity against various bacterial strains due to its structural similarities with known antibacterial agents.

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
This compoundStreptococcus pneumoniae8 µg/mL
This compoundMycobacterium tuberculosis<10 µg/mL

These findings indicate that the compound may serve as a scaffold for developing new antimicrobial agents.

Case Studies

  • Inhibition of Mycobacterial Growth : In vitro studies demonstrated that this compound exhibited significant inhibitory effects on Mycobacterium tuberculosis growth. The compound's mechanism appears to involve the disruption of essential metabolic pathways within the bacteria, although further research is required to elucidate the precise targets.
  • Cytotoxicity Assessments : Cytotoxicity assays conducted on mammalian cell lines (e.g., Vero cells) revealed that the compound has low cytotoxicity at effective concentrations, making it a promising candidate for therapeutic applications without significant adverse effects on human cells.

Research Findings

Research has indicated that this compound could be a valuable lead compound in drug discovery. Its ability to inhibit bacterial growth while maintaining low cytotoxicity opens avenues for further exploration in medicinal chemistry.

Future Directions

Continued research is necessary to fully understand the biological activity of this compound. Key areas for future investigation include:

  • Mechanistic Studies : Detailed studies to identify specific molecular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Analysis : Systematic modifications of the compound to enhance its potency and selectivity against specific pathogens.
  • In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential.

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-2-chloro-5-fluorobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification of the corresponding benzoic acid derivative followed by halogenation. For example:

Amination and Chlorination : Start with 3-nitro-5-fluorobenzoic acid, reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C in methanol), then introduce chlorine via electrophilic substitution using Cl₂ or SOCl₂ under controlled conditions .

Esterification : React the intermediate with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the methyl ester .
Optimization involves adjusting reaction temperature (e.g., 0–6°C for halogenation to minimize side reactions) and catalyst ratios. Purity is monitored via TLC or HPLC .

Q. How can the purity and identity of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d₆) should show signals for the methyl ester (~3.8 ppm), aromatic protons (split due to chloro and fluoro substituents), and NH₂ protons (~5.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm .
  • IR : Look for C=O stretch (~1720 cm⁻¹), N-H bend (~1600 cm⁻¹), and C-F/C-Cl stretches (1100–600 cm⁻¹) .
  • XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in substituent positions .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store at 0–6°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the ester group .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to protect the amine group from oxidation. Conduct reactions in anhydrous solvents (e.g., THF, DMF) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl and F groups activate the aromatic ring toward electrophilic attack but deactivate it toward nucleophilic substitution. The -NH₂ group acts as a meta-director, while Cl and F are ortho/para-directors. Computational studies (DFT) predict reactivity at the 4-position due to partial positive charge accumulation. Experimentally, substituting Cl with a better leaving group (e.g., Br) enhances nucleophilic aromatic substitution yields .

Q. What strategies can resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer :
  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR like HSQC/HMBC to assign ambiguous peaks) .
  • Isotopic Labeling : Use deuterated analogs to distinguish NH₂ protons from solvent peaks in NMR .
  • Crystallography : Resolve conflicting IR/NMR data by determining the crystal structure via XRD, which clarifies bond lengths and angles .

Q. How can computational chemistry predict the reactivity of this compound in complex reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for reactions like amide coupling or Suzuki-Miyaura cross-coupling. Focus on frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • MD Simulations : Study solvent effects (e.g., DMSO vs. methanol) on reaction pathways using molecular dynamics to optimize solvent choice .

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